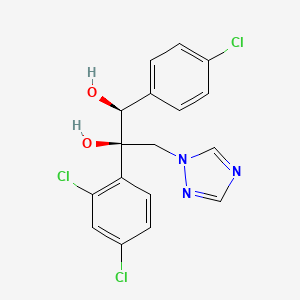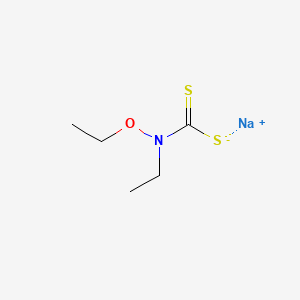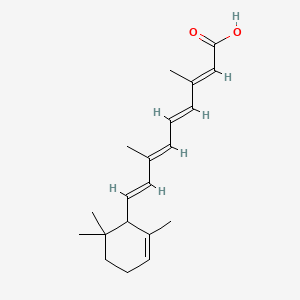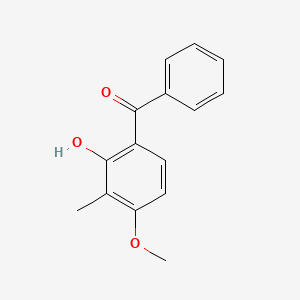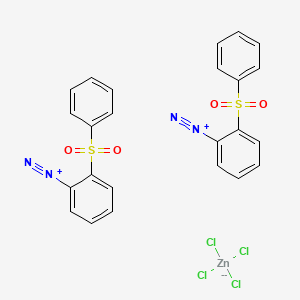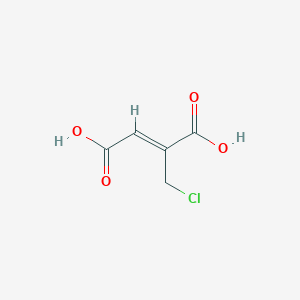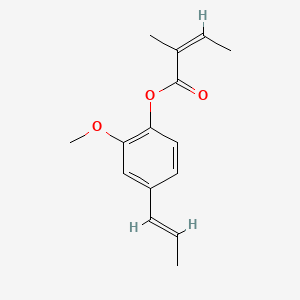
azepan-2-one;1,3-diisocyanato-2-methylbenzene;2-(2-hydroxyethoxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azepan-2-one; 1,3-diisocyanato-2-methylbenzene; 2-(2-hydroxyethoxy)ethanol is a complex compound that combines three distinct chemical entities. Azepan-2-one is a lactam, a cyclic amide, known for its applications in polymer chemistry. 1,3-diisocyanato-2-methylbenzene is an aromatic diisocyanate used in the production of polyurethanes. 2-(2-hydroxyethoxy)ethanol is a glycol ether commonly used as a solvent and in the synthesis of other chemicals.
准备方法
Synthetic Routes and Reaction Conditions
Azepan-2-one: This compound can be synthesized through the Beckmann rearrangement of cyclohexanone oxime. The reaction typically requires an acid catalyst such as sulfuric acid and is conducted at elevated temperatures.
1,3-diisocyanato-2-methylbenzene: This compound is produced by the phosgenation of 1,3-diamino-2-methylbenzene. The reaction involves the use of phosgene gas and is carried out under controlled conditions to ensure safety and efficiency.
2-(2-hydroxyethoxy)ethanol: This glycol ether is synthesized by the reaction of ethylene oxide with ethylene glycol. The reaction is typically catalyzed by a base such as potassium hydroxide and is conducted at moderate temperatures.
Industrial Production Methods
Azepan-2-one: Industrially, azepan-2-one is produced through the hydrolysis of caprolactam, which is derived from cyclohexanone.
1,3-diisocyanato-2-methylbenzene: The industrial production involves the continuous phosgenation process, where phosgene and 1,3-diamino-2-methylbenzene are reacted in a controlled environment.
2-(2-hydroxyethoxy)ethanol: This compound is produced on an industrial scale by the reaction of ethylene oxide with ethylene glycol in the presence of a catalyst.
化学反应分析
Types of Reactions
Azepan-2-one: Undergoes hydrolysis, polymerization, and ring-opening reactions.
1,3-diisocyanato-2-methylbenzene: Participates in addition reactions with alcohols and amines to form polyurethanes.
2-(2-hydroxyethoxy)ethanol: Undergoes etherification, esterification, and oxidation reactions.
Common Reagents and Conditions
Azepan-2-one: Hydrolysis with water or acids, polymerization with catalysts.
1,3-diisocyanato-2-methylbenzene: Reacts with alcohols or amines under mild conditions to form urethanes.
2-(2-hydroxyethoxy)ethanol: Etherification with alkyl halides, esterification with carboxylic acids, oxidation with oxidizing agents.
Major Products
Azepan-2-one: Produces linear or branched polymers.
1,3-diisocyanato-2-methylbenzene: Forms polyurethanes.
2-(2-hydroxyethoxy)ethanol: Produces ethers, esters, and oxidized products.
科学研究应用
Azepan-2-one: Used in the synthesis of nylon-6, a widely used polymer in textiles and plastics.
1,3-diisocyanato-2-methylbenzene: Essential in the production of polyurethane foams, elastomers, and coatings.
2-(2-hydroxyethoxy)ethanol: Utilized as a solvent in pharmaceuticals, as a chemical intermediate in the synthesis of other compounds, and in the formulation of cleaning agents.
作用机制
Azepan-2-one: Acts as a monomer in polymerization reactions, forming long polymer chains through ring-opening polymerization.
1,3-diisocyanato-2-methylbenzene: Reacts with polyols to form urethane linkages, creating a network of cross-linked polymers.
2-(2-hydroxyethoxy)ethanol: Functions as a solvent and reactant, participating in various chemical reactions to form new compounds.
相似化合物的比较
Azepan-2-one: Similar to other lactams like pyrrolidone and caprolactam, but unique in its ring size and polymerization properties.
1,3-diisocyanato-2-methylbenzene: Compared to other diisocyanates like toluene diisocyanate and methylene diphenyl diisocyanate, it offers different reactivity and mechanical properties in polyurethanes.
2-(2-hydroxyethoxy)ethanol: Similar to other glycol ethers like ethylene glycol monomethyl ether and diethylene glycol, but distinct in its balance of hydrophilicity and hydrophobicity.
属性
CAS 编号 |
150409-24-8 |
|---|---|
分子式 |
C19H27N3O6 |
分子量 |
393.4 g/mol |
IUPAC 名称 |
azepan-2-one;1,3-diisocyanato-2-methylbenzene;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C9H6N2O2.C6H11NO.C4H10O3/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;8-6-4-2-1-3-5-7-6;5-1-3-7-4-2-6/h2-4H,1H3;1-5H2,(H,7,8);5-6H,1-4H2 |
InChI 键 |
GBMNZIWTFJEXNL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.C1CCC(=O)NCC1.C(COCCO)O |
相关CAS编号 |
150409-24-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12690540.png)
